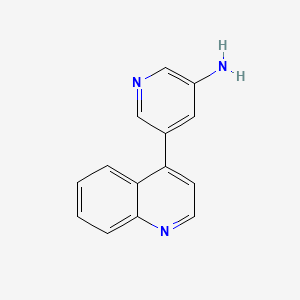

5-(Quinolin-4-yl)pyridin-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(Quinolin-4-yl)pyridin-3-amine is a heterocyclic compound that features both quinoline and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both quinoline and pyridine moieties in its structure allows for diverse chemical reactivity and biological activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Quinolin-4-yl)pyridin-3-amine typically involves the construction of the quinoline and pyridine rings followed by their coupling. One common method involves the following steps:

Synthesis of Quinoline Ring: The quinoline ring can be synthesized using the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

Synthesis of Pyridine Ring: The pyridine ring can be synthesized using the Hantzsch pyridine synthesis, which involves the reaction of an aldehyde, a β-keto ester, and ammonia.

Coupling of Quinoline and Pyridine Rings: The final step involves coupling the quinoline and pyridine rings through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate boronic acid and halide precursors.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and energy consumption.

Análisis De Reacciones Químicas

Types of Reactions

5-(Quinolin-4-yl)pyridin-3-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline and pyridine N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Quinoline N-oxide and pyridine N-oxide.

Reduction: Reduced quinoline and pyridine derivatives.

Substitution: Alkylated or acylated quinoline and pyridine derivatives.

Aplicaciones Científicas De Investigación

5-(Quinolin-4-yl)pyridin-3-amine has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with various biological targets.

Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

Biological Research: The compound is used as a probe to study the binding interactions with DNA and proteins, providing insights into molecular recognition processes.

Industrial Applications: It is used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.

Mecanismo De Acción

The mechanism of action of 5-(Quinolin-4-yl)pyridin-3-amine involves its interaction with various molecular targets, including enzymes and receptors. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit enzymes such as topoisomerases, which are essential for DNA replication and transcription. Additionally, the compound can bind to receptors, modulating signal transduction pathways and affecting cellular functions.

Comparación Con Compuestos Similares

Similar Compounds

Quinoline: A nitrogen-containing heterocycle with a single benzene ring fused to a pyridine ring.

Pyridine: A simple nitrogen-containing heterocycle with a six-membered ring.

Quinolin-4-yl-pyridine: A compound similar to 5-(Quinolin-4-yl)pyridin-3-amine but with different substitution patterns.

Uniqueness

This compound is unique due to the presence of both quinoline and pyridine rings, which confer distinct electronic and steric properties. This dual-ring system allows for versatile chemical reactivity and the ability to interact with multiple biological targets, making it a valuable compound in various research fields.

Actividad Biológica

5-(Quinolin-4-yl)pyridin-3-amine (CAS No. 1255635-97-2) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research landscape.

Chemical Structure and Synthesis

The molecular structure of this compound consists of a quinoline moiety attached to a pyridine ring. The synthesis typically involves multi-step organic reactions, often starting from commercially available pyridine derivatives. Common methods include:

- Nucleophilic Substitution : The amine group on the pyridine can be introduced via nucleophilic substitution reactions.

- Cyclization Reactions : Cyclization can be achieved through various methods, including heating and the use of catalysts.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cells.

The presence of functional groups such as -OH and -NH2 has been shown to enhance the compound's activity by improving its interaction with cellular targets.

Antimalarial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimalarial activity . A series of derivatives were synthesized and tested against Plasmodium falciparum, with some showing promising results in both in vitro and in vivo studies.

| Compound | Activity | Study Type |

|---|---|---|

| 5p | Potent | In vitro & In vivo |

| 4-Cl Substituted | Significant | In vitro |

The mechanism involves interference with the maturation of Plasmodium schizonts, which is crucial for the parasite's lifecycle.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.

- DNA Interaction : Similar to other quinoline derivatives, it may bind to DNA or RNA, disrupting replication and transcription processes.

Case Studies

- Anticancer Study : A recent study evaluated the antiproliferative effects of various pyridine derivatives, including this compound, demonstrating significant inhibition of cell growth in multiple cancer cell lines .

- Antimalarial Evaluation : Another investigation focused on quinoline derivatives' antimalarial properties, where compounds structurally related to this compound displayed considerable efficacy against Plasmodium falciparum .

Propiedades

IUPAC Name |

5-quinolin-4-ylpyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3/c15-11-7-10(8-16-9-11)12-5-6-17-14-4-2-1-3-13(12)14/h1-9H,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMLZEPAQINNIKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C3=CC(=CN=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90745054 |

Source

|

| Record name | 5-(Quinolin-4-yl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255635-97-2 |

Source

|

| Record name | 5-(Quinolin-4-yl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.